![molecular formula C15H19ClN2OS B2799910 3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride CAS No. 1423026-69-0](/img/structure/B2799910.png)
3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride, also known as TAP, is a chemical compound that has been synthesized for scientific research purposes. TAP is a member of the phenylpropanoid family and has been used in various scientific studies due to its unique chemical structure and potential therapeutic properties.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities
Anticancer Activity : A novel thiophenylchromane showed moderate anticancer activity against HepG2 (cancer cell line) and BEAS-2B (normal cell line), indicating its potential as an anticancer agent. The study focused on its crystal structure to determine the dominant chemical form, confirming it as an enamine rather than an imine, with IC50 values suggesting moderate efficacy (Vaseghi et al., 2021).
Antimicrobial Activity : Arylsubstituted halogen(thiocyanato)amides, including those with a 4-acetylphenyl fragment, demonstrated significant antibacterial and antifungal properties. The compounds were synthesized and showed promising results in inhibiting microbial growth, highlighting their potential in addressing antimicrobial resistance (Baranovskyi et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition : New synthesized thiophene Schiff base compounds have been investigated for their efficiency in inhibiting the corrosion of mild steel in acidic solutions. These studies reveal the potential of such compounds in industrial applications to protect metals against corrosion, with adsorption properties that follow Langmuir's isotherm (Daoud et al., 2014).
Mecanismo De Acción
Target of Action
Thiophene-based analogs, a class to which this compound belongs, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene-based analogs are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene-based analogs are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties .
Propiedades
IUPAC Name |
3-amino-3-phenyl-N-(1-thiophen-2-ylethyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-11(14-8-5-9-19-14)17-15(18)10-13(16)12-6-3-2-4-7-12;/h2-9,11,13H,10,16H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBMCLMPJHIGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
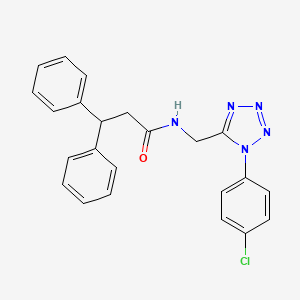
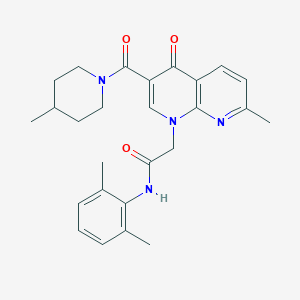
![N-[4-(2-Oxo-1,3-benzoxazol-3-yl)butyl]prop-2-enamide](/img/structure/B2799836.png)
![2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2799837.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2799838.png)
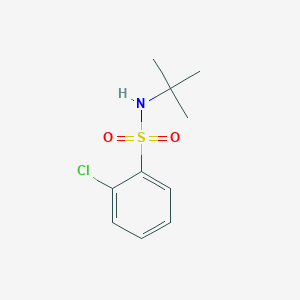
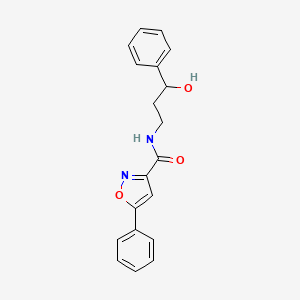
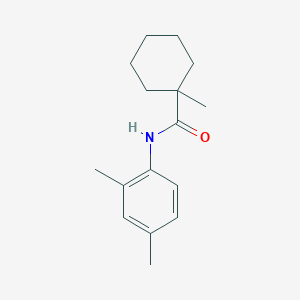
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2799842.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2799843.png)
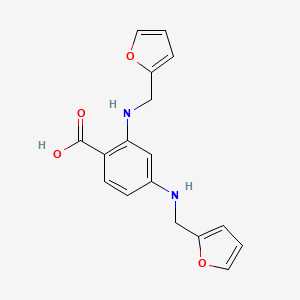
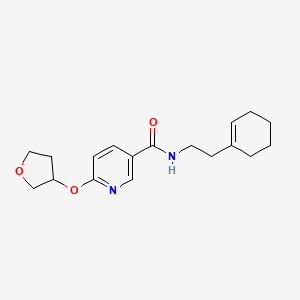
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2799847.png)
![Ethyl 4-[2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2799850.png)
